1-(But-3-en-1-yl)piperazine

Physicochemical Properties Lipophilicity Piperazine Derivatives

1-(But-3-en-1-yl)piperazine is a monosubstituted piperazine derivative bearing a terminal alkene on a butyl linker, with a molecular weight of 140.23 g/mol. It is commercially supplied as a liquid stabilized with 4-tert-butylcatechol (TBC) to prevent polymerization, with a standard purity of 95%.

Molecular Formula C8H16N2
Molecular Weight 140.23
CAS No. 82500-01-4
Cat. No. B2482045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-en-1-yl)piperazine
CAS82500-01-4
Molecular FormulaC8H16N2
Molecular Weight140.23
Structural Identifiers
SMILESC=CCCN1CCNCC1
InChIInChI=1S/C8H16N2/c1-2-3-6-10-7-4-9-5-8-10/h2,9H,1,3-8H2
InChIKeyAFCUQBVRWTYGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-3-en-1-yl)piperazine (CAS 82500-01-4) Procurement and Scientific Selection Baseline


1-(But-3-en-1-yl)piperazine is a monosubstituted piperazine derivative bearing a terminal alkene on a butyl linker, with a molecular weight of 140.23 g/mol . It is commercially supplied as a liquid stabilized with 4-tert-butylcatechol (TBC) to prevent polymerization, with a standard purity of 95% . This compound serves as a versatile N-alkenylpiperazine building block for pharmaceutical intermediate synthesis and materials chemistry applications .

Why Generic Substitution Fails for 1-(But-3-en-1-yl)piperazine (CAS 82500-01-4) in Scientific Workflows


The terminal alkene in 1-(but-3-en-1-yl)piperazine provides a unique handle for thiol-ene click chemistry and other addition reactions that saturated analogs like 1-butylpiperazine or allyl-substituted derivatives cannot replicate . This structural feature directly impacts physicochemical properties: the butenyl group yields a calculated LogP of approximately 0.67, which is intermediate between 1-allylpiperazine (LogP ~0.34) and 1-butylpiperazine (LogP ~0.96) [1][2]. Such differences in lipophilicity can critically influence compound solubility, membrane permeability, and downstream pharmacological profiles, making direct substitution without experimental validation scientifically unsound [3].

Product-Specific Quantitative Evidence Guide for 1-(But-3-en-1-yl)piperazine Procurement


Lipophilicity Modulation: LogP Differential vs. Saturated and Allyl Analogs

1-(But-3-en-1-yl)piperazine exhibits a calculated LogP of 0.67 . This value positions it between the more polar 1-allylpiperazine (LogP 0.34) [1] and the more lipophilic 1-butylpiperazine (LogP 0.96) [2]. The intermediate lipophilicity arises from the butenyl chain length and unsaturation, offering a tunable parameter for optimizing membrane permeability and solubility in drug design workflows [3].

Physicochemical Properties Lipophilicity Piperazine Derivatives

Structural Advantage for Late-Stage Functionalization: Terminal Alkene vs. Saturated Analogs

The terminal alkene of 1-(but-3-en-1-yl)piperazine provides a distinct reactive handle for thiol-ene click chemistry . In contrast, saturated analogs such as 1-butylpiperazine lack this functionality, precluding their use in these high-yielding, orthogonal conjugation strategies . The alkene can also undergo epoxidation, dihydroxylation, or cross-metathesis, enabling diversification at a later stage of synthesis [1].

Click Chemistry Thiol-ene Reaction Building Block

Commercial Availability and Quality Assurance: Stabilized vs. Unstabilized Piperazines

Commercial suppliers offer 1-(but-3-en-1-yl)piperazine at a standard purity of 95% . Critically, the compound is stabilized with 4-tert-butylcatechol (TBC) , an antioxidant that prevents polymerization of the terminal alkene during storage and handling. In comparison, many non-stabilized N-alkylpiperazines may undergo degradation or polymerization upon exposure to air or light, leading to batch-to-batch variability .

Purity Stabilization Procurement

Safety and Handling Profile: Hazard Classification vs. Saturated Piperazines

1-(But-3-en-1-yl)piperazine is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These classifications are comparable to 1-butylpiperazine (H315) [1] and 1-allylpiperazine (H226, flammable liquid) [2], but the latter poses an additional flammability risk due to its lower flash point. The butenyl derivative thus offers a distinct handling profile that may influence laboratory safety protocols and procurement decisions in facilities with specific hazard restrictions.

Safety Data Hazard Classification Handling

Best-Fit Application Scenarios for 1-(But-3-en-1-yl)piperazine Based on Differential Evidence


Synthesis of CNS-Targeted Drug Candidates Requiring Fine-Tuned Lipophilicity

Given its intermediate LogP (0.67) between more polar (1-allylpiperazine, 0.34) and more lipophilic (1-butylpiperazine, 0.96) analogs, 1-(but-3-en-1-yl)piperazine is ideally suited as a building block for CNS-penetrant molecules where balanced hydrophobicity is essential for crossing the blood-brain barrier while maintaining solubility [1].

Thiol-ene Click Chemistry for Bioconjugation and Material Science

The terminal alkene functionality enables high-yielding, orthogonal thiol-ene click reactions, making this compound a valuable monomer or linker in the construction of hydrogels, dendrimers, or bioconjugates where saturated piperazine analogs are unreactive [2].

Pharmaceutical Intermediate Synthesis Requiring Long-Term Storage Stability

The commercial availability of TBC-stabilized material (95% purity) ensures consistent reactivity over extended periods, making it a reliable choice for multi-step synthetic routes in medicinal chemistry laboratories where batch-to-batch consistency is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(But-3-en-1-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.